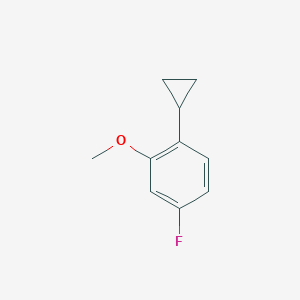

6-Cyclopropyl-3-fluoroanisole

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in various sectors of the chemical industry, most notably in pharmaceuticals and agrochemicals. The introduction of fluorine into an organic molecule can profoundly influence its physical, chemical, and biological properties. This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size (van der Waals radius of 1.47 Å, comparable to hydrogen), and the strength of the C-F bond. accelachem.comacs.org

Interactive Table: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Generally increased due to the strength of the C-F bond, blocking metabolic oxidation. | acs.orgsigmaaldrich.com |

| Lipophilicity | Can be modulated; often increases, which can enhance membrane permeability. | acs.org |

| Binding Affinity | Can be enhanced through new electronic interactions with target proteins. | researchgate.net |

| pKa | Can be lowered, affecting the ionization state and bioavailability of the molecule. | accelachem.com |

| Conformation | Can influence molecular conformation due to steric and electronic effects. | unl.pt |

Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity Modulation

In the context of drug design, the cyclopropyl group is often used as a rigid scaffold to lock a molecule into a specific conformation, which can lead to enhanced binding affinity with its biological target. This conformational constraint can also protect adjacent functional groups from enzymatic degradation, thereby improving metabolic stability. sigmaaldrich.com Furthermore, the cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group, allowing for the fine-tuning of a molecule's steric and electronic properties. sigmaaldrich.com Its incorporation can lead to improved potency and a better pharmacokinetic profile.

Interactive Table: Influence of Cyclopropyl Groups in Molecular Design

| Feature | Contribution of the Cyclopropyl Moiety | Reference |

|---|---|---|

| Conformational Rigidity | Locks the molecule into a specific, often more bioactive, conformation. | |

| Metabolic Stability | Can protect adjacent groups from metabolism and is itself relatively stable to oxidation. | sigmaaldrich.com |

| Bioisosterism | Can replace other functional groups (e.g., gem-dimethyl, vinyl) to optimize properties. | sigmaaldrich.com |

| Electronic Properties | The strained ring system can interact with adjacent π-systems due to its p-character. |

| Potency | Often leads to an increase in biological activity due to enhanced binding and improved properties. | |

Research Rationale for Investigating 6-Cyclopropyl-3-fluoroanisole

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the well-established benefits of its constituent parts. The combination of a fluorine atom and a cyclopropyl group on an anisole (B1667542) ring presents a unique opportunity to create a molecule with a potentially favorable and finely-tuned set of properties for various applications, particularly in medicinal chemistry and materials science.

The anisole core provides a basic scaffold that is common in many biologically active compounds. The introduction of a fluorine atom at the 3-position is known to significantly alter the electronic distribution of the aromatic ring, which can influence its reactivity and interactions with biological targets. The placement of a cyclopropyl group at the 6-position, ortho to the methoxy (B1213986) group, introduces significant steric and conformational constraints. This specific substitution pattern could be explored for several reasons:

Synergistic Effects on Biological Activity: The combined electron-withdrawing effect of the fluorine and the unique electronic nature of the cyclopropyl group could lead to novel interactions with biological receptors. The steric bulk of the cyclopropyl group ortho to the methoxy group could orient the molecule in a specific way within a binding pocket, potentially leading to high selectivity and potency.

Optimization of ADME Properties: The fluorine atom can enhance metabolic stability and membrane permeability, while the cyclopropyl group can also contribute to metabolic resistance and provide a desirable level of lipophilicity. The specific arrangement in this compound could offer a unique balance of these properties, making it an attractive scaffold for drug discovery programs.

Probing Structure-Activity Relationships (SAR): The synthesis and study of this compound and its analogues would provide valuable data for understanding the structure-activity relationships of substituted anisoles. By systematically modifying the position of the fluorine and cyclopropyl groups, researchers can gain insights into the key determinants of biological activity.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself may require the development of new and efficient synthetic strategies for the selective functionalization of the anisole ring.

In essence, the investigation of this compound is driven by the hypothesis that the unique combination and specific placement of the fluoro and cyclopropyl substituents on the anisole framework could result in a molecule with valuable and novel properties for applications in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-cyclopropyl-4-fluoro-2-methoxybenzene |

InChI |

InChI=1S/C10H11FO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

WYAYUWNKXTYYOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropyl 3 Fluoroanisole

Strategies for Aromatic Fluorination in the Synthesis of Fluoroanisoles

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many bioactive molecules. For a precursor such as 2-cyclopropylanisole, the fluorine atom would need to be installed at the C-5 position (meta to the methoxy (B1213986) group and para to the cyclopropyl (B3062369) group). Several key strategies are available for this transformation.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a widely used method for the direct introduction of fluorine onto electron-rich aromatic rings. wikipedia.org Anisole (B1667542) and its derivatives are suitable substrates for this reaction due to the activating effect of the methoxy group. The reaction typically employs an electrophilic fluorine source, with N-F reagents being the most common due to their relative stability and safety. wikipedia.org

A prominent reagent for this purpose is Selectfluor® (F-TEDA-BF4), which is known for its efficiency in fluorinating a variety of aromatic compounds. rsc.orgnih.gov The reaction mechanism is believed to proceed through a polar two-electron process, rather than a single-electron transfer pathway. nih.gov The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. In the case of a 2-cyclopropylanisole precursor, the methoxy group is an ortho-, para-director, while the cyclopropyl group is also an ortho-, para-director. This would likely lead to a mixture of products, with fluorination occurring at positions ortho and para to both activating groups. Directing the fluorine to the desired C-5 position would be challenging and might require the use of blocking groups or specific reaction conditions to achieve the desired regioselectivity.

Table 1: Examples of Electrophilic Fluorination of Anisole Derivatives

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anisole | Selectfluor® | Acetonitrile | Room Temp. | ~50 | rsc.org |

| 2-Methylanisole | Selectfluor® | Acetonitrile | Room Temp. | Moderate | nih.gov |

| 4-Bromoanisole | Selectfluor® | Acetonitrile | 80 | 85 | N/A |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to introduce a fluorine atom, particularly on aromatic rings that are activated by electron-withdrawing groups. libretexts.org This method is generally not applicable for the direct fluorination of electron-rich anisole derivatives. However, if a suitable precursor bearing a good leaving group (e.g., a nitro group or a halogen) at the C-3 position and an activating group (such as a nitro group) ortho or para to it were available, a nucleophilic fluorination could be envisioned. For instance, a precursor like 2-cyclopropyl-5-nitroanisole could potentially undergo SNAr with a fluoride (B91410) source to introduce the fluorine at the C-5 position, though the activating effect of a single nitro group might be insufficient for a facile reaction. researchgate.netnih.gov

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group, the nucleophilicity of the fluoride source (e.g., KF, CsF), and the presence of activating groups on the aromatic ring. libretexts.org For non-activated aryl fluorides, the reaction with amide enolates has been reported to proceed under relatively mild conditions. rsc.org

Transition Metal-Catalyzed Fluorination Methods

In recent years, transition metal-catalyzed methods have emerged as powerful tools for C-F bond formation. These reactions can often proceed under milder conditions and with higher selectivity than traditional methods. Palladium-catalyzed fluorination of aryl triflates or halides is a notable example. nottingham.ac.uk A potential synthetic route could involve the preparation of 3-cyclopropyl-6-bromoanisole, followed by a palladium-catalyzed fluorination to introduce the fluorine atom at the C-6 position.

Furthermore, photoredox catalysis has opened new avenues for the C-H functionalization of arenes, including fluorination. thieme-connect.de These methods often utilize a photocatalyst that, upon irradiation, can activate a C-H bond for subsequent reaction with a fluorine source. While powerful, the regioselectivity of C-H functionalization can be a challenge and would need to be carefully controlled to achieve the desired 6-cyclopropyl-3-fluoroanisole.

Construction of the Cyclopropyl Moiety at the C-6 Position

The introduction of a cyclopropyl group onto an aromatic ring can be achieved through several reliable synthetic methods. Starting from a pre-fluorinated anisole derivative, such as 3-fluoroanisole or a halo-substituted version, the cyclopropyl group can be installed at the C-6 position.

Cyclopropanation Reactions

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes. tcichemicals.comthermofisher.comwikipedia.org This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. tcichemicals.com A modified version, known as the Furukawa modification, utilizes diethylzinc and diiodomethane. nih.gov To apply this methodology, a 3-fluoro-6-allylanisole precursor would be required. The subsequent Simmons-Smith cyclopropanation of the allyl group would then yield the desired this compound. This reaction is known for its stereospecificity and tolerance of a wide range of functional groups. tcichemicals.com

Table 2: Examples of Simmons-Smith Cyclopropanation

| Alkene Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexene | CH₂I₂/Zn-Cu | Diethyl ether | Reflux | High | wikipedia.org |

| 1-Octene | Et₂Zn/CH₂I₂ | Dichloromethane | 0 to RT | 90 | nih.gov |

| Allyl alcohol | CH₂I₂/Zn-Cu | Diethyl ether | Room Temp. | 85 | organic-chemistry.org |

Cross-Coupling Strategies Involving Cyclopropyl Precursors

Transition metal-catalyzed cross-coupling reactions provide a versatile and efficient means of forming carbon-carbon bonds. The Suzuki-Miyaura coupling reaction, in particular, is a powerful method for the introduction of a cyclopropyl group onto an aromatic ring. tcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate. nih.gov

A plausible synthetic route would start with a 3-fluoro-6-haloanisole (e.g., 3-fluoro-6-bromoanisole). The Suzuki-Miyaura coupling of this precursor with potassium cyclopropyltrifluoroborate in the presence of a suitable palladium catalyst and ligand would afford this compound. This method is known for its high functional group tolerance and generally provides good to excellent yields. organic-chemistry.orgnih.gov

Table 3: Examples of Suzuki-Miyaura Cross-Coupling for Aryl Cyclopropane (B1198618) Synthesis

| Aryl Halide | Cyclopropyl Source | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 85 | 92 | organic-chemistry.org |

| 1-Bromo-4-nitrobenzene | Cyclopropylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | N/A |

| 2-Chloropyridine | Potassium cyclopropyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 75 | nih.gov |

Another relevant cross-coupling reaction is the Buchwald-Hartwig amination, which is used for the formation of C-N bonds. wikipedia.orgjk-sci.comlibretexts.org While not directly applicable for the synthesis of this compound, its principles of palladium-catalyzed cross-coupling are analogous to those used in C-C bond formation. The development of specialized ligands for these reactions has greatly expanded their scope and efficiency. tcichemicals.com

Methoxylation Strategies at the C-3 Position

The introduction of a methoxy group at the C-3 position of a pre-functionalized cyclopropyl-fluorobenzene derivative is a key transformation in the synthesis of this compound. The choice of methoxylation strategy is highly dependent on the nature of the precursor. A common approach is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group or a halogen, positioned ortho to an activating group.

In a hypothetical precursor like 1-cyclopropyl-4-fluoro-2-nitrobenzene, the nitro group strongly activates the ring towards nucleophilic attack, allowing for its displacement by methoxide ions. This reaction is typically carried out using sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Alternatively, transition metal-catalyzed cross-coupling reactions offer a versatile method for methoxylation. For instance, a Buchwald-Hartwig amination-type reaction, adapted for C-O bond formation, could be employed. In this scenario, a precursor such as 2-bromo-4-cyclopropyl-1-fluorobenzene could be coupled with methanol in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a phosphine-based ligand for palladium), and a base.

A representative comparison of these potential methoxylation strategies is presented in the table below.

| Method | Precursor | Reagents | Typical Conditions |

| Nucleophilic Aromatic Substitution | 1-cyclopropyl-4-fluoro-2-nitrobenzene | Sodium methoxide (NaOMe), Methanol (MeOH) | DMF, 80-120 °C |

| Buchwald-Hartwig C-O Coupling | 2-bromo-4-cyclopropyl-1-fluorobenzene | Pd catalyst (e.g., Pd(OAc)2), Ligand, NaOtBu, MeOH | Toluene or Dioxane, 80-110 °C |

| Ullmann Condensation | 2-iodo-4-cyclopropyl-1-fluorobenzene | Copper catalyst (e.g., CuI), NaOMe, MeOH | DMF or Pyridine, 100-150 °C |

Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound

The synthesis of this compound is intrinsically linked to considerations of chemo-, regio-, and stereoselectivity. As the molecule does not possess any stereocenters, the primary challenges lie in chemoselectivity (differentiating between reactive sites) and regioselectivity (controlling the position of substitution).

Regioselectivity: The relative positioning of the three substituents on the aromatic ring is critical. The synthetic design must control the ortho, meta, and para relationships. For instance, starting from 4-fluoroanisole, a Friedel-Crafts acylation followed by reduction and cyclization to form the cyclopropyl group would likely direct the new substituent to the position ortho to the activating methoxy group, but could also lead to substitution at the other ortho position. The directing effects of the substituents already on the ring are paramount. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The cyclopropyl group is also an ortho-, para-director. The interplay of these directing effects must be carefully managed to achieve the desired 1,2,4-substitution pattern.

Chemoselectivity: In a molecule with multiple functional groups or potential reaction sites, chemoselectivity is key. For example, during a metal-catalyzed cross-coupling reaction to introduce the cyclopropyl group onto a di-halogenated precursor, the catalyst must selectively react with one halogen over the other. The relative reactivity of aryl halides (I > Br > Cl) can be exploited to achieve this.

The following table outlines some key considerations for achieving selectivity in the synthesis.

| Selectivity Type | Synthetic Step Example | Key Considerations |

| Regioselectivity | Electrophilic Aromatic Substitution (e.g., cyclopropylation) | Directing effects of existing substituents (F, OMe). Steric hindrance may influence positional outcome. |

| Regioselectivity | Nucleophilic Aromatic Substitution (e.g., methoxylation) | Position and nature of the leaving group and activating groups. |

| Chemoselectivity | Cross-Coupling on a Dihalo-precursor | Differential reactivity of C-X bonds (e.g., C-I vs. C-Br). Choice of catalyst and reaction conditions. |

Development of Novel and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry is increasingly focused on the development of novel and sustainable pathways that are more efficient, generate less waste, and utilize less hazardous reagents. For a target like this compound, several innovative approaches could be envisioned.

One promising area is the use of C-H activation. Instead of relying on pre-functionalized starting materials (e.g., aryl halides), a direct C-H cyclopropylation of 3-fluoroanisole could be a highly atom-economical approach. This would involve a transition metal catalyst capable of selectively activating a specific C-H bond on the anisole ring and mediating its reaction with a cyclopropylating agent. While challenging, this would significantly shorten the synthetic sequence.

Flow chemistry represents another avenue for sustainable synthesis. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. For instance, a hazardous nitration or fluorination step could be performed more safely in a microreactor.

The use of greener solvents and reagents is also a key aspect of sustainable synthesis. Replacing traditional volatile organic compounds with bio-based solvents or even water, where possible, would reduce the environmental impact. Similarly, employing catalytic systems over stoichiometric reagents minimizes waste generation.

The table below summarizes potential novel and sustainable approaches.

| Approach | Description | Potential Advantages |

| C-H Activation | Direct functionalization of a C-H bond on the 3-fluoroanisole core with a cyclopropyl group, mediated by a transition metal catalyst. | Atom economy, reduced number of synthetic steps, less pre-functionalization required. |

| Flow Chemistry | Performing one or more synthetic steps in a continuous flow reactor. | Enhanced safety, improved process control, easier scalability, potential for higher yields. |

| Biocatalysis | Utilizing enzymes to perform specific transformations, such as regioselective hydroxylation followed by methylation. | High selectivity, mild reaction conditions, environmentally benign. |

| Photoredox Catalysis | Using visible light to drive chemical reactions, potentially enabling novel transformations for the introduction of the fluoro or cyclopropyl groups under mild conditions. | Use of a renewable energy source, access to unique reaction pathways. |

Chemical Reactivity and Transformation Studies of 6 Cyclopropyl 3 Fluoroanisole

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization are significant areas of research. For a molecule like 6-Cyclopropyl-3-fluoroanisole, this presents a pathway to introduce new functional groups at the 3-position of the anisole (B1667542) ring.

Transition Metal-Catalyzed C-F Bond Cleavage and Coupling Reactions

Transition metal catalysis is a primary strategy for the functionalization of C-F bonds in fluoroarenes. While specific studies on this compound are not extensively documented, the reactivity of analogous fluoroanisole derivatives provides a strong indication of its expected behavior in cross-coupling reactions. These reactions typically involve the oxidative addition of the C-F bond to a low-valent transition metal center, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.

Commonly employed transition metal-catalyzed cross-coupling reactions for C-F bond functionalization include:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or ester to form a C-C bond. For related fluoroarenes, nickel catalysts have also shown remarkable efficiency. rsc.org The choice of ligands, bases, and reaction conditions is crucial to achieve selective C-F bond activation over potential C-H bond activation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a C-N bond by coupling this compound with an amine. The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl fluorides. wikipedia.orgnih.gov

Sonogashira Coupling: The formation of a C-C triple bond can be achieved through this palladium- and copper-catalyzed reaction with a terminal alkyne. Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org

The following table summarizes representative conditions for these transformations on analogous fluoroanisole substrates.

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Base | Solvent | General Observations for Fluoroarenes |

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | Arylboronic acid | K3PO4 | Toluene/H2O | Nickel catalysts can also be highly effective. rsc.org |

| Buchwald-Hartwig | Pd2(dba)3 / RuPhos | Secondary amine | NaOtBu | Toluene | Ligand choice is critical for successful coupling. wikipedia.org |

| Sonogashira (Cu-free) | Pd(PPh3)4 | Terminal alkyne | Cs2CO3 | DMF | Avoids alkyne homocoupling. wikipedia.org |

This table presents generalized conditions based on literature for analogous compounds and does not represent experimentally verified conditions for this compound.

Photoredox Catalysis in C-F Bond Transformations

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the activation of C-F bonds. mdpi.comresearchgate.net This methodology relies on the generation of highly reactive radical intermediates from fluoroarenes upon single-electron transfer from an excited photocatalyst. acs.orgnih.gov For this compound, this approach could enable a variety of transformations under ambient conditions.

The general mechanism involves the reduction of the fluoroarene by the excited photocatalyst to form a radical anion. This intermediate then expels a fluoride (B91410) ion to generate an aryl radical. This highly reactive species can then participate in various bond-forming reactions. semanticscholar.org The regioselectivity of C-F bond cleavage in polyfluorinated arenes can be influenced by the electronic nature of other substituents on the ring. semanticscholar.org

Potential photoredox-catalyzed transformations for this compound include:

Hydrodefluorination: In the presence of a hydrogen atom source, the generated aryl radical can be trapped to replace the fluorine atom with hydrogen.

Alkylation and Arylation: The aryl radical can add to alkenes or arenes to form new C-C bonds. mdpi.com

Borylation: The radical can be trapped by a boron-containing reagent to install a boryl group. semanticscholar.org

Hydrodefluorination Reactions of Fluoroanisole Derivatives

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a fundamental transformation in organofluorine chemistry. This reaction can be achieved through various methods, including transition-metal catalysis and photoredox catalysis as mentioned above. HDF is particularly useful for the synthesis of partially fluorinated compounds which may have applications in pharmaceuticals and materials science. acs.org

For fluoroanisole derivatives, HDF can be promoted by various catalytic systems. For instance, iridium-based transfer hydrogenation catalysts have been shown to be effective for the hydrodefluorination of fluoroarenes using 2-propanol or potassium formate (B1220265) as the hydrogen source.

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a three-membered carbocycle with significant ring strain, which imparts unique reactivity. It can behave similarly to a double bond in its ability to stabilize adjacent positive charges and can undergo a variety of ring-opening reactions.

Ring-Opening Reactions and Derivatization

The strained C-C bonds of the cyclopropyl ring in this compound are susceptible to cleavage under various conditions, leading to the formation of functionalized acyclic products. The presence of the adjacent aromatic ring can facilitate these ring-opening processes.

Common modes of cyclopropane (B1198618) ring-opening include:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles.

Radical-Mediated Ring Opening: The cyclopropyl group can undergo ring-opening via radical intermediates, which can be initiated by photoredox catalysis or other radical initiators. beilstein-journals.orgnih.govnih.gov

Transition Metal-Catalyzed Ring Opening: Various transition metals can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further transformations.

The following table provides a general overview of potential ring-opening reactions for arylcyclopropane derivatives.

| Reaction Type | Reagents | General Product Type |

| Acid-Catalyzed Nucleophilic Addition | H+, Nu- | 1,3-Difunctionalized propane |

| Radical Addition/Cyclization | Radical Initiator, Alkene | Fused ring systems |

| Transition Metal-Catalyzed Carbonylation | CO, Pd catalyst | Carbonylated acyclic products |

This table illustrates general reactivity patterns for arylcyclopropanes and does not represent specific experimental outcomes for this compound.

Aromatic Ring Functionalization Influenced by the Cyclopropyl Group

The cyclopropyl group can influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the anisole ring. Due to its ability to donate electron density through hyperconjugation, the cyclopropyl group is generally considered an activating group and an ortho-, para-director. masterorganicchemistry.comleah4sci.com

In this compound, the directing effects of the three substituents must be considered:

Methoxy (B1213986) group (-OCH3): A strongly activating, ortho-, para-director. multichemexports.com

Cyclopropyl group: An activating, ortho-, para-director.

Fluoro group (-F): A deactivating, ortho-, para-director due to the competing inductive withdrawal and resonance donation effects.

The positions on the aromatic ring are influenced by these groups as follows:

Position 2: Ortho to the cyclopropyl group and meta to the fluoro group.

Position 4: Para to the cyclopropyl group and ortho to the fluoro group.

Position 5: Para to the methoxy group and meta to the cyclopropyl group.

The combined directing effects of the strongly activating methoxy group and the activating cyclopropyl group would likely lead to electrophilic substitution occurring at the positions ortho and para to these groups. However, the precise outcome of an electrophilic aromatic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance from the cyclopropyl group also playing a significant role. chemistrytalk.orgwikipedia.orglkouniv.ac.inmasterorganicchemistry.com

Transformations Involving the Methoxy Group

The methoxy group in this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation to yield the corresponding phenol (B47542). This conversion is a critical step in the synthesis of various derivatives where a free hydroxyl group is required for further functionalization.

Detailed research findings from patent literature describe the demethylation of 2-cyclopropyl-5-fluoroanisole (an isomer, though the patent text also refers to it as this compound, indicating potential ambiguity in nomenclature based on substitution patterns) to produce 4-cyclopropyl-3-fluorophenol. This transformation is typically achieved using strong acids or Lewis acids that can facilitate the cleavage of the methyl-oxygen bond. One documented method involves the use of hydrobromic acid.

The reaction proceeds by protonation of the methoxy oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, leading to the formation of the phenol and methyl bromide as a byproduct. The conditions for this reaction are outlined in the table below.

Table 1: Reaction Conditions for the Demethylation of this compound

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | Hydrobromic Acid (HBr) | Acetic Acid | 110-120 | 8 | 4-Cyclopropyl-3-fluorophenol | Not Specified |

This demethylation reaction is a fundamental transformation that highlights the reactivity of the methoxy group and provides a synthetic route to valuable phenol intermediates.

Electrophilic Aromatic Substitution Patterns of this compound

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the directing effects of the existing substituents. Due to a lack of specific experimental data on the electrophilic substitution of this compound, the following analysis is based on established principles of organic chemistry.

The directing effects of the substituents are as follows:

Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Fluoro group (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Cyclopropyl group: The cyclopropyl group is considered to be an activating, ortho, para-directing group, capable of stabilizing the carbocation intermediate (Wheland intermediate) through conjugation with its Walsh orbitals.

Considering the positions on the aromatic ring relative to the substituents:

Position 1: Methoxy group

Position 2: Fluoro group

Position 4: Cyclopropyl group

Positions 3, 5, and 6: Available for substitution

The methoxy group is the most powerful activating group and will strongly direct incoming electrophiles to its ortho (position 6) and para (position 3) positions. The fluoro group directs to its ortho (positions 1 and 3) and para (position 5) positions. The cyclopropyl group directs to its ortho (positions 3 and 5) and para (position 1) positions.

Based on the cumulative directing effects and steric hindrance, the most probable sites for electrophilic attack are positions 3 and 5. Position 3 is favored by both the methoxy and fluoro groups. Position 5 is favored by the fluoro and cyclopropyl groups. The steric bulk of the cyclopropyl group might hinder attack at position 5 to some extent. Therefore, position 3 is predicted to be the most reactive site for electrophilic aromatic substitution.

Nucleophilic Substitution Reactions on the Aromatic Core

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. In the case of this compound, the fluorine atom can serve as a leaving group.

However, the other substituents on the ring, the methoxy and cyclopropyl groups, are electron-donating or weakly activating. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. For an SNAr reaction to proceed efficiently, the aromatic ring needs to be electron-deficient to stabilize the negatively charged Meisenheimer complex intermediate.

Given the electronic nature of the substituents present in this compound, it is predicted that the compound will be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of electron-donating groups destabilizes the intermediate that would be formed upon nucleophilic attack.

Reactions of this type might be feasible under very harsh conditions of high temperature and pressure, or potentially through an alternative mechanism such as the formation of a benzyne (B1209423) intermediate. However, there is no specific literature available describing such reactions for this compound.

Mechanistic Investigations of Reactions Involving 6 Cyclopropyl 3 Fluoroanisole

Elucidation of Reaction Pathways for C-F Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. mdpi.com For fluoroaromatics like 6-Cyclopropyl-3-fluoroanisole, activating the C-F bond typically requires transition metal catalysts or photoredox conditions to overcome the high bond dissociation energy. mdpi.com The electronic nature of the aromatic ring, influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the cyclopropyl (B3062369) group, modulates the reactivity of the C-F bond.

Single Electron Transfer (SET) has emerged as a powerful strategy for C-F bond activation under mild conditions, often facilitated by photoredox catalysis. nih.gov In a plausible SET mechanism involving this compound, an excited photocatalyst transfers a single electron to the fluoroaromatic substrate. This transfer generates a highly reactive radical anion. nih.govrsc.org

This radical anion intermediate is unstable and rapidly undergoes fragmentation, cleaving the C-F bond to release a fluoride (B91410) ion (F⁻) and generate an aryl radical. nih.govrsc.org The resulting 6-cyclopropyl-3-methoxyphenyl radical can then participate in subsequent bond-forming reactions to create more complex molecules. The feasibility of this process depends on the reduction potential of the fluoroaromatic compound and the redox potential of the photocatalyst. nih.gov DFT calculations on related fluorobenzoate systems support the concept that electron transfer initially occurs into the aromatic π* orbital, followed by charge transfer to the C–F σ* orbital, which leads to bond cleavage. rsc.org

Plausible SET Pathway for C-F Activation:

Photoexcitation: A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Electron Transfer: The excited photocatalyst transfers an electron to this compound, forming a radical anion.

C-F Bond Cleavage: The radical anion fragments, eliminating a fluoride ion and forming an aryl radical.

Radical Trapping: The aryl radical is trapped by a reaction partner to form the desired product.

In transition metal-catalyzed reactions, the mechanism of ligand substitution at the metal center is crucial and can proceed through associative, dissociative, or interchange pathways.

Associative Mechanism: This pathway involves the initial coordination of a new ligand to the metal center, forming a higher-coordinate, detectable intermediate before another ligand departs. This is common for coordinatively unsaturated complexes, such as 16-electron square planar complexes of metals like Pd(II) or Ni(II). researchgate.net The reaction rate is dependent on the concentration and nature of the incoming ligand.

Dissociative Mechanism: This pathway begins with the dissociation of a ligand from the metal center, creating a lower-coordinate, unsaturated intermediate that is then captured by the incoming ligand. The rate of this process is typically dependent only on the concentration of the starting metal complex and not on the incoming ligand.

For a hypothetical cross-coupling reaction involving this compound, the oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0) or Pd(0)) is a key step. mdpi.comresearchgate.net The subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, involve the substitution of ligands. Whether these substitutions follow an associative or dissociative pathway depends on the specific metal, its ligand sphere, and the reaction conditions.

| Mechanism | Key Feature | Intermediate | Rate Dependence |

| Associative | Incoming ligand binds first | Higher coordination number | Depends on both complex and incoming ligand |

| Dissociative | Existing ligand leaves first | Lower coordination number | Depends only on the complex |

Understanding Cyclopropyl Ring Reactivity Mechanisms

The cyclopropyl group is a strained three-membered ring that exhibits unique reactivity. Its bonds have significant p-character, allowing the ring to participate in reactions typically associated with π-systems. Ring-opening reactions of cyclopropanes are common, often proceeding through radical or cationic intermediates to relieve ring strain. nih.govbeilstein-journals.org

When a radical is generated adjacent to a cyclopropyl ring, as in the cyclopropylcarbinyl radical, it can undergo an extremely rapid ring-opening reaction to form a more stable homoallyl radical. researchgate.netstackexchange.com This rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. acs.org

In transformations involving this compound, if a radical is formed on the aromatic ring or at the benzylic position (e.g., through C-H abstraction under certain conditions), subsequent interaction with the adjacent cyclopropyl ring could occur. However, a more common pathway involves the direct reaction of an external radical with the cyclopropane (B1198618) ring, particularly if it is activated (e.g., in methylenecyclopropanes). For simple aryl cyclopropanes, direct attack on the ring is less common but can be induced. nih.govbeilstein-journals.org The stability of the resulting open-chain radical dictates the preferred pathway of ring cleavage. stackexchange.com Studies using activated cyclopropanols have shown that the cyclopropane ring can act as a reporter for reaction mechanisms; radical (one-electron) pathways tend to preserve the ring, while polar (two-electron) pathways lead to ring-opened products. nih.govacs.org

The modification of a cyclopropane ring, such as in cycloaddition or ring-opening reactions, can occur through either a concerted or a stepwise mechanism. psiberg.comdifferencebetween.com

Concerted Reaction: In a concerted mechanism, all bond breaking and bond forming occur in a single step through a single transition state. differencebetween.comquora.com There are no intermediates. Pericyclic reactions, such as some cycloadditions and sigmatropic rearrangements, are classic examples of concerted processes. psiberg.com

Stepwise Reaction: A stepwise mechanism involves multiple steps and proceeds through one or more reactive intermediates, such as radicals, carbocations, or carbanions. youtube.com Each step has its own transition state. differencebetween.com

For this compound, a ring-opening hydroarylation, for instance, would likely proceed through a stepwise mechanism involving a cationic intermediate, especially under Brønsted or Lewis acid catalysis. researchgate.net Conversely, certain metal-catalyzed difunctionalizations of cyclopropyl ketones have been proposed to proceed through a concerted, asynchronous ring-opening and Ni–C bond formation, specifically to avoid a discrete radical intermediate. chemrxiv.org The specific pathway is highly dependent on the reagents and reaction conditions.

| Mechanism Feature | Concerted Reaction | Stepwise Reaction |

| Number of Steps | One | Two or more |

| Intermediates | None | One or more (e.g., radical, cation, anion) |

| Transition States | One | Two or more |

| Example | Diels-Alder Reaction | Sₙ1 Reaction |

Catalytic Cycle Analysis in Metal-Mediated Reactions of this compound

Metal-mediated cross-coupling reactions are essential for forming new C-C or C-heteroatom bonds, and understanding the catalytic cycle is key to optimizing these transformations. A hypothetical palladium-catalyzed Suzuki-type cross-coupling of this compound with an organoboron reagent (R-B(OR)₂) serves as a representative example.

The catalytic cycle would likely proceed through the following key steps:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The C-F bond of this compound adds across the metal center to form an Ar-Pd(II)-F intermediate. This step is often rate-limiting for C-F bonds and can be challenging. mdpi.comresearchgate.net

Transmetalation: The organoboron reagent transfers its organic group (R) to the palladium center, displacing the fluoride. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium(II) center (the aryl group from this compound and the R group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. nih.gov

Throughout this cycle, the cyclopropyl and methoxy groups are typically spectator ligands, influencing the electronic properties of the aryl ring but not participating directly in the coupling reaction. However, harsh conditions or specific catalysts could potentially lead to side reactions involving these groups. Mechanistic studies on related systems show that the specific ligands on the palladium catalyst are crucial for facilitating each step, particularly the challenging oxidative addition and reductive elimination. nih.govnih.gov

Solvent Effects and Kinetic Isotope Effects in Reaction Mechanisms

The solvent environment and isotopic substitution are critical tools for elucidating the mechanisms of chemical reactions. For a molecule such as this compound, which possesses a nuanced electronic and structural profile, these effects can provide deep insights into the transition states of its potential transformations. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, we can infer the likely solvent and kinetic isotope effects by examining reactions of analogous cyclopropyl, fluoro, and anisole-containing aromatic compounds. The primary reactions of interest for this substituted anisole (B1667542) would include nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), and ether cleavage.

Solvent Effects

The choice of solvent can significantly alter the rate and, in some cases, the outcome of a chemical reaction by stabilizing or destabilizing the reactants, intermediates, and transition states. wikipedia.orgrsc.org For reactions involving this compound, solvent effects would be particularly pronounced in processes where charge is developed or dispersed.

In hypothetical nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the fluorine atom, the solvent's polarity and hydrogen-bonding capability are paramount. SNAr reactions typically proceed through a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov

The rate of formation of this charged intermediate is generally accelerated by polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile (MeCN), which can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity. nih.gov Protic solvents, like water and alcohols, can stabilize the nucleophile through hydrogen bonding, which may decrease its reactivity and slow down the initial attack. libretexts.orgyoutube.com However, if the departure of the leaving group is the rate-determining step, hydrogen-bond-donating solvents can facilitate the reaction by stabilizing the departing fluoride ion. rsc.org

An illustrative example of solvent effects on a representative SNAr reaction is provided in the table below. While this data is for a different substrate, it highlights the typical influence of solvent properties on reaction rates.

Table 1: Illustrative Solvent Effects on the Rate Constant of a Representative Nucleophilic Aromatic Substitution Reaction

| Solvent | Relative Rate Constant (krel) | Dielectric Constant (ε) | Solvent Type |

|---|---|---|---|

| Methanol | 1 | 32.7 | Polar Protic |

| Acetonitrile | 200 | 37.5 | Polar Aprotic |

| Dimethylformamide (DMF) | 1300 | 36.7 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 2800 | 46.7 | Polar Aprotic |

This table is illustrative and based on general principles of solvent effects in SNAr reactions.

For electrophilic aromatic substitution (SEAr) reactions on the this compound ring, an increase in solvent polarity generally accelerates the reaction. wikipedia.org This is because the transition state leading to the positively charged intermediate (the sigma complex or Wheland intermediate) is more polar than the reactants and is therefore stabilized by more polar solvents. youtube.com

In the case of acid-catalyzed ether cleavage of the anisole group, the reaction can proceed through either an SN1 or SN2 mechanism at the methyl group. sciencemadness.orgmasterorganicchemistry.comlibretexts.org A polar protic solvent would favor an SN1-like pathway by stabilizing the potential methyl carbocation and the leaving group (the phenol). Conversely, a less polar aprotic solvent would favor an SN2 mechanism.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. youtube.com This is achieved by comparing the rate of reaction of a compound with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

In electrophilic aromatic substitution, the observation of a significant primary KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step. imperial.ac.ukyoutube.com However, for many SEAr reactions, the initial attack of the electrophile to form the Wheland intermediate is the slow step, and the subsequent rapid loss of a proton results in a KIE close to unity (kH/kD ≈ 1). youtube.com A small inverse KIE (kH/kD < 1) can sometimes be observed, which may be attributed to a change in hybridization from sp2 in the reactant to sp3 in the intermediate. youtube.comresearchgate.net

For reactions involving the cyclopropyl group, such as ring-opening reactions that might proceed via a radical mechanism, KIEs can also provide mechanistic details. For instance, an inverse secondary KIE was observed in a photocatalytic cycloaddition of an aryl cyclopropyl ketone, consistent with a rate-limiting intermolecular C-C bond-forming step. nih.gov

The table below provides typical ranges of primary kinetic isotope effects and their mechanistic implications for reactions that could involve this compound.

Table 2: Typical Primary Kinetic Isotope Effects and Mechanistic Interpretations

| Reaction Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Electrophilic Aromatic Substitution (Proton loss is not rate-determining) | ~1 | Formation of the Wheland intermediate is the rate-determining step. youtube.com |

| Electrophilic Aromatic Substitution (Proton loss is rate-determining) | > 2 | C-H bond breaking is involved in the rate-determining step. |

| E2 Elimination | 3 - 8 | C-H bond is broken in the concerted rate-determining step. youtube.com |

| Radical Hydrogen Abstraction | Variable, can be large | Indicates C-H bond cleavage in the transition state. |

This table presents generalized KIE values for illustrative purposes.

Theoretical and Computational Chemistry Studies of 6 Cyclopropyl 3 Fluoroanisole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to map out the distribution of electrons and predict molecular behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.com The B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p), is frequently used for reliable predictions of molecular geometries, vibrational frequencies, and electronic properties of organic compounds. researchgate.netresearchgate.netnih.gov

For 6-Cyclopropyl-3-fluoroanisole, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms. This calculation minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting data provides a precise picture of the molecule's geometry. While specific experimental data for this exact compound is not available, theoretical calculations can provide highly reliable predictions based on well-established principles.

Table 1: Predicted Geometric Parameters for this compound (Optimized via DFT/B3LYP) Note: These are representative values based on calculations of similar aromatic structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths | C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-O (Methoxy) | ~1.36 Å | |

| O-CH3 | ~1.43 Å | |

| C-F | ~1.35 Å | |

| C-C (Cyclopropyl) | ~1.51 Å | |

| C-H (Aromatic) | ~1.08 Å | |

| Bond Angles | C-C-C (Aromatic) | ~118° - 121° |

| C-O-C | ~118° | |

| F-C-C | ~119° |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. uwlax.edu Conformational analysis involves mapping the potential energy of the molecule as a function of rotation around these bonds to identify the most stable conformers (energy minima) and the energy barriers between them.

The key rotational bonds in this compound are the C(ring)-O bond of the methoxy (B1213986) group and the C(ring)-C(cyclopropyl) bond. The orientation of the methoxy group (whether the methyl group is syn or anti to the adjacent cyclopropyl (B3062369) group) is particularly important. Furthermore, the presence of a spiro-cyclopropane adjacent to a substituent on a six-membered ring can lead to surprising conformational preferences, sometimes favoring an axial-like position over an equatorial one to minimize steric and torsional strain. nih.govchemistryworld.com

DFT calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process reveals the relative energies of different conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C(cyclo)-C(ring)-O-CH3) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| I (Anti) | ~180° | 0.00 | Most Stable |

| II (Syn) | ~0° | 2.5 - 4.0 | Less Stable |

| Transition State | ~90° | 5.0 - 7.0 | Energy Maximum |

Prediction of Reactivity and Selectivity

Computational methods are extensively used to predict how a molecule will behave in a chemical reaction, identifying the most likely sites for chemical attack and the relative reactivity of different parts of the molecule.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level indicates the molecule's nucleophilicity, and its spatial distribution highlights the regions most susceptible to electrophilic attack. youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level relates to the molecule's electrophilicity, and its distribution shows the sites most likely to undergo nucleophilic attack. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and stability. A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From these energies, other global reactivity descriptors can be calculated.

Table 3: Calculated FMO Properties and Reactivity Descriptors for this compound Note: Values are hypothetical, based on typical DFT calculations for similar molecules.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | -0.85 | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | 5.40 | Correlates with chemical stability and reactivity. |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron (≈ -EHOMO). |

| Electron Affinity (A) | 0.85 | Energy released when an electron is added (≈ -ELUMO). |

| Chemical Hardness (η) | 2.70 | Resistance to change in electron distribution ( (I-A)/2 ). |

| Electronegativity (χ) | 3.55 | Power to attract electrons ( (I+A)/2 ). |

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would likely be distributed across the π-system of the ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, projected onto its electron density surface. wolfram.comchemrxiv.org It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its interaction behavior and reactive sites. researchgate.netnih.gov

The MEP map is color-coded to indicate electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. walisongo.ac.id

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms or electron-deficient centers. walisongo.ac.id

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show significant negative potential (red) around the oxygen and fluorine atoms due to their high electronegativity and lone pairs. The aromatic ring would also exhibit negative potential above and below the plane due to its π-electron system. Positive potential (blue) would be concentrated on the hydrogen atoms, particularly those of the methyl group. This map visually confirms the sites for electrophilic and nucleophilic interactions predicted by FMO theory.

Simulation of Reaction Mechanisms and Transition States

Beyond predicting static reactivity, computational chemistry can simulate the entire pathway of a chemical reaction. By mapping the energy changes as reactants transform into products, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. DFT calculations are highly effective at locating the geometry of transition states and calculating their energies. mdpi.com

For this compound, a common reaction to study would be electrophilic aromatic substitution. The substituents on the ring (fluoro, methoxy, and cyclopropyl) direct incoming electrophiles to specific positions. Computational modeling can determine the activation energy for an electrophile attacking each possible position on the ring (ortho, meta, para to the existing groups). The position with the lowest activation energy corresponds to the major product, thus predicting the reaction's regioselectivity.

Table 4: Hypothetical Activation Energies for Electrophilic Bromination of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C2 | +15.2 | Minor Product |

| C4 | +12.8 | Major Product |

| C5 | +18.5 | Negligible Product |

These simulations provide a quantitative understanding of reaction outcomes and mechanisms, offering a level of detail that is often difficult to obtain through experimental methods alone.

Spectroscopic Parameter Predictions (e.g., NMR, IR, UV-Vis)

Computational approaches, primarily density functional theory (DFT), are widely employed to forecast the spectroscopic properties of organic molecules with a high degree of accuracy. ijert.org These methods involve calculating the optimized molecular geometry and then determining the response of this structure to magnetic fields (for NMR), vibrational excitations (for IR), and electronic transitions (for UV-Vis).

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Computational methods, particularly DFT, are a valuable tool for predicting ¹H and ¹³C NMR chemical shifts. ijert.org The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. These calculated values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the cyclopropyl group protons. The aromatic protons would appear in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. libretexts.orgopenstax.org The methoxy protons would likely appear as a singlet at approximately 3.8 ppm. The protons of the cyclopropyl group would be found in the upfield region, typically between 0.5 and 1.5 ppm, due to the unique shielding effects of the strained ring system. dtic.mil

The predicted ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The aromatic carbons generally appear in the 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group and the carbon bonded to the fluorine atom showing significant shifts due to their electronegativity. libretexts.orgopenstax.org The methoxy carbon would be expected around 55-60 ppm, while the carbons of the cyclopropyl ring would appear at higher field strengths.

A hypothetical data table for the predicted NMR shifts of this compound, based on general principles, is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-F | - | 155 - 165 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-Cyclopropyl | - | 135 - 145 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Cyclopropyl CH | 0.8 - 1.2 | 10 - 20 |

| Cyclopropyl CH₂ | 0.5 - 0.9 | 5 - 15 |

Note: These are estimated values and actual computational results may vary depending on the level of theory and basis set used.

Infrared (IR) Spectroscopy Predictions

Theoretical IR spectra are typically calculated using harmonic frequency analysis at the same level of theory as the geometry optimization. The resulting vibrational frequencies and their corresponding intensities provide a predicted IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data. pressbooks.pub

For this compound, the predicted IR spectrum would display characteristic absorption bands for its functional groups. Aromatic C-H stretching vibrations are expected around 3030 cm⁻¹. libretexts.orgopenstax.org The spectrum would also show a series of peaks in the 1450 to 1600 cm⁻¹ region due to the C-C stretching vibrations within the aromatic ring. libretexts.orgopenstax.org The C-O stretching of the anisole (B1667542) moiety would likely appear as a strong band in the 1250-1000 cm⁻¹ range. The C-F stretching vibration is anticipated to be a strong absorption in the 1350-1150 cm⁻¹ region. Vibrations associated with the cyclopropyl group, including C-H and C-C stretching, would also be present.

A summary of expected characteristic IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic | C-H Stretch | ~3030 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Anisole (Aryl-O) | C-O Stretch | 1250 - 1000 |

| Fluoroaromatic | C-F Stretch | 1350 - 1150 |

| Cyclopropyl | C-H Stretch | ~3000-3100 |

| Cyclopropyl | C-C Ring Strain | ~1000-1050 |

| Methoxy | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. acs.org These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption.

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic ring. Aromatic compounds typically show a strong absorption band near 205 nm and a less intense band in the 255 to 275 nm range. libretexts.org The presence of the methoxy, fluoro, and cyclopropyl substituents will influence the precise position and intensity of these absorption maxima. The electron-donating methoxy group is likely to cause a bathochromic (red) shift of the absorption bands to longer wavelengths.

The predicted UV-Vis absorption data can be summarized as follows:

| Transition | Predicted λmax (nm) | Description |

| π → π | ~210 - 230 | High-intensity absorption |

| π → π | ~260 - 280 | Lower-intensity absorption with fine structure |

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Cyclopropyl 3 Fluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-Cyclopropyl-3-fluoroanisole, offering precise information about the hydrogen, carbon, and fluorine atomic environments.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Techniques for Structural Assignment

Multi-nuclear NMR provides a complete picture of the molecule's carbon and hydrogen framework, as well as the unique fluorine environment.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) protons. The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm, with their splitting patterns revealing their relative positions on the benzene ring. The methoxy group protons would likely present as a singlet around δ 3.8 ppm. The cyclopropyl protons would be observed in the upfield region, typically between δ 0.5-2.0 ppm, with complex splitting due to geminal and vicinal coupling. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon skeleton. Aromatic carbons are expected in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methoxy carbon would appear around δ 55-60 ppm. The cyclopropyl carbons are anticipated at higher field, typically between δ 10-20 ppm. chemicalbook.comnih.gov

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated organic compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, a single resonance is expected, likely in the range of -110 to -140 ppm relative to a standard like CFCl₃, which is typical for fluoroaromatic compounds. alfa-chemistry.comucsb.edu The precise shift would be influenced by the electronic effects of the cyclopropyl and methoxy groups.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | m | |

| ¹H (Methoxy) | ~3.8 | s | |

| ¹H (Cyclopropyl) | 0.5 - 2.0 | m | |

| ¹³C (Aromatic C-F) | 155 - 165 | d | ¹JCF ≈ 240-250 |

| ¹³C (Aromatic C-O) | 150 - 160 | s | |

| ¹³C (Aromatic C-Cyclopropyl) | 140 - 150 | s | |

| ¹³C (Aromatic C-H) | 110 - 130 | d | |

| ¹³C (Methoxy) | 55 - 60 | q | |

| ¹³C (Cyclopropyl CH) | 15 - 25 | d | |

| ¹³C (Cyclopropyl CH₂) | 5 - 15 | t |

Advanced NMR Pulse Sequences for Connectivity and Stereochemistry

To further refine the structural assignment, advanced NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities, for instance, between the different protons on the cyclopropyl ring and their coupling to the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for unambiguously assigning each signal to its specific atom in the molecule. For stereochemical determination, NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to identify through-space interactions between protons, which can help in confirming the spatial arrangement of the substituents on the benzene ring.

Mass Spectrometry (MS) Applications in Characterization and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The predicted nominal molecular weight of this compound (C₁₀H₁₁FO) is 166.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) would be formed. The subsequent fragmentation pattern would be characteristic of the molecule's structure. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for anisole (B1667542) derivatives, leading to a fragment ion at m/z 151. chegg.commiamioh.edu

Loss of formaldehyde (CH₂O): Another characteristic fragmentation of anisoles, resulting in a fragment at m/z 136. iaea.orgosti.gov

Loss of carbon monoxide (CO): Following the loss of a methyl group, the resulting ion can lose CO, leading to a fragment at m/z 123.

Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo ring-opening and subsequent fragmentation.

Loss of a fluorine atom (•F): This would result in an ion at m/z 147.

The fragmentation of fluorobenzene often results in a stable molecular ion, which is frequently the base peak. libretexts.orgresearchgate.net

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Predicted Fragmentation Pathway |

|---|---|---|

| 166 | [C₁₀H₁₁FO]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [C₉H₈FO]⁺ | M⁺˙ - •CH₃ |

| 136 | [C₉H₈F]⁺˙ | M⁺˙ - CH₂O |

| 123 | [C₈H₈F]⁺ | [M - CH₃]⁺ - CO |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-H stretching of the methoxy and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The strained C-H bonds of the cyclopropyl group may also show a distinct band at a slightly higher frequency, around 3080 cm⁻¹. uomustansiriyah.edu.iqamazonaws.com The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the anisole moiety is anticipated around 1250 cm⁻¹. pearson.combartleby.com The C-F stretching vibration would likely appear in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the benzene ring would be a prominent feature. Raman is also sensitive to the C-C bonds of the cyclopropyl ring. For fluorobenzene, prominent Raman shifts are observed at various frequencies including around 517, 804, 1009, 1157, 1220, and 1599 cm⁻¹. aip.orgscilit.comscispace.com

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Cyclopropyl C-H Stretch | ~3080 | ~3080 |

| Methoxy C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Anisole C-O Stretch | ~1250 | Weak |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For instance, the crystal structure of anisole has been determined at 100 K. nih.gov

X-ray crystallography would reveal the conformation of the methoxy and cyclopropyl groups relative to the benzene ring. It would also provide insights into the intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the packing of the molecules in the solid state. This information is invaluable for understanding the physical properties of the compound.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a technique that can be used in conjunction with a transmission electron microscope to provide elemental and chemical information at a very high spatial resolution. While not a routine technique for the characterization of small organic molecules, it could be applied to study the local electronic structure of this compound, for example, when adsorbed on a surface or incorporated into a larger material. The core-loss edges in an EELS spectrum correspond to the energy required to excite a core electron to an unoccupied state. For this compound, the carbon K-edge, oxygen K-edge, and fluorine K-edge could be analyzed. The fluorine K-edge is located at approximately 685 eV. eels.info The fine structure of these edges can provide information about the local bonding environment and oxidation state of the atoms.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are synthesized)

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the synthesis of chiral derivatives of this compound or their subsequent analysis using Circular Dichroism (CD) spectroscopy. While CD spectroscopy is a powerful technique for elucidating the stereochemistry of chiral molecules, there is no publicly available research indicating that this method has been applied to derivatives of this particular compound.

Therefore, no experimental data or detailed research findings regarding the Circular Dichroism (CD) spectroscopy of chiral this compound derivatives can be provided at this time.

Applications of 6 Cyclopropyl 3 Fluoroanisole in Advanced Chemical Synthesis

As a Versatile Building Block in Complex Molecule Construction

The unique substitution pattern of 6-Cyclopropyl-3-fluoroanisole, combining electron-donating and -withdrawing groups with a strained ring system, makes it an attractive starting material for the synthesis of complex molecular architectures. Research has shown that related cyclopropyl- and fluoro-containing aromatic compounds are pivotal intermediates in the preparation of various pharmaceutically active agents. For instance, the cyclopropyl (B3062369) group is a key pharmacophore in a number of antibacterial agents, where it is often attached to a quinolone core. nih.gov The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. ossila.comnih.govbeilstein-journals.org

While direct applications of this compound in the total synthesis of complex natural products or pharmaceuticals are not yet extensively documented in peer-reviewed literature, its structural motifs are present in a variety of bioactive molecules. The anisole (B1667542) core provides a handle for further functionalization, such as demethylation to a phenol (B47542), followed by etherification or esterification, or electrophilic aromatic substitution, guided by the existing substituents. The cyclopropyl and fluoro groups themselves can also direct reactivity in subsequent synthetic steps.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Demethylation | BBr₃, CH₂Cl₂ | 4-Cyclopropyl-2-fluorophenol |

| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-6-cyclopropyl-3-fluoroanisole derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-6-cyclopropyl-3-fluoroanisole derivatives |

| Metalation/Cross-Coupling | n-BuLi, then Ar-X, Pd catalyst | Arylated this compound derivatives |

Ligand Design and Catalyst Development Utilizing the Fluoroanisole Scaffold

The development of novel ligands is crucial for advancing transition metal catalysis. The electronic and steric properties of a ligand play a significant role in determining the efficiency, selectivity, and scope of a catalytic reaction. Fluoroaromatic compounds are known to engage in specific non-covalent interactions, such as dipole-dipole and lone pair-π interactions, which can be exploited in ligand design to influence the catalyst's environment.

Although specific examples of ligands derived directly from this compound are not prominent in the current literature, the broader class of fluoroanisole derivatives has been investigated in this context. The fluorine atom can modulate the electron density of the aromatic ring, thereby affecting the donor-acceptor properties of a ligand. The cyclopropyl group, with its unique steric and electronic character, can also impart specific conformational constraints on a ligand scaffold. It is conceivable that phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands incorporating the this compound moiety could exhibit interesting properties in catalysis, potentially leading to enhanced selectivity or reactivity in cross-coupling, hydrogenation, or other important transformations.

Precursor in Materials Science Research (e.g., fluorinated polymers, liquid crystals)

Fluorinated polymers and liquid crystals are classes of materials with unique and valuable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. The introduction of fluorine into organic molecules can significantly alter their intermolecular interactions and self-assembly behavior.

While there is no specific research detailing the use of this compound as a monomer or precursor for fluorinated polymers or liquid crystals, the general principles of materials science suggest its potential in this area. The rigid aromatic core, combined with the polar fluorine substituent and the non-planar cyclopropyl group, could lead to the formation of materials with interesting phase behavior and physical properties. For example, incorporation of this moiety into a polymer backbone could enhance its thermal stability and solubility in specific organic solvents. In the context of liquid crystals, the unique shape and dipole moment of this compound could be utilized to design molecules with specific mesophase characteristics.